molecular formula C73H134N4O31 B10821410 Ganglioside GM1 (ovine) (ammonium salt)

Ganglioside GM1 (ovine) (ammonium salt)

Cat. No.: B10821410
M. Wt: 1563.9 g/mol
InChI Key: XKTKEUMFELHBSG-POYTVKKJSA-N
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Description

Ganglioside GM1 (ovine) (ammonium salt) is a monosialylated ganglioside, a type of glycosphingolipid that contains one sialic acid residue. It is found in various cells, including immune cells and neurons, and is enriched in lipid rafts in the cell membrane . Ganglioside GM1 plays a crucial role in neuronal development, maturation, and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganglioside GM1 can be synthesized through a series of glycosylation reactions, where specific glycosyl donors and acceptors are used to build the oligosaccharide chain. The synthesis involves the use of protecting groups to ensure selective reactions at desired positions. The final product is obtained through deprotection and purification steps .

Industrial Production Methods: Industrial production of Ganglioside GM1 typically involves extraction from natural sources, such as bovine or ovine brain tissue. The extraction process includes homogenization, lipid extraction using organic solvents, and chromatographic purification to isolate the ganglioside .

Chemical Reactions Analysis

Types of Reactions: Ganglioside GM1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified gangliosides with altered oligosaccharide chains or ceramide backbones, which can have different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Ganglioside GM1 is compared with other gangliosides such as GD1a, GD1b, GT1b, and GM3:

Ganglioside GM1 is unique due to its well-balanced amphiphilic behavior, allowing it to establish strong hydrophobic and hydrophilic interactions. This property makes it a key player in maintaining neuronal functions and providing neuroprotection .

Properties

Molecular Formula

C73H134N4O31

Molecular Weight

1563.9 g/mol

IUPAC Name

azanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C73H131N3O31.H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70;/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97);1H3/b33-31+;/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-;/m0./s1

InChI Key

XKTKEUMFELHBSG-POYTVKKJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+]

Origin of Product

United States

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